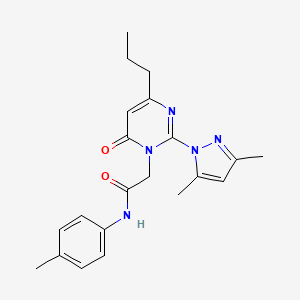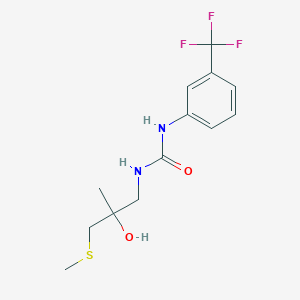
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells, making it a promising target for the treatment of metabolic disorders such as diabetes and obesity. A-769662 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Wirkmechanismus
A-769662 activates 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea by binding to the γ subunit of the kinase and inducing a conformational change that enhances the phosphorylation of the α subunit. This results in increased activity of the kinase, leading to the phosphorylation of downstream targets involved in glucose and lipid metabolism.
Biochemical and physiological effects:
A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and glucose tolerance. It has also been found to reduce hepatic glucose production and increase hepatic fatty acid oxidation, making it a potential therapeutic agent for the treatment of non-alcoholic fatty liver disease. Additionally, A-769662 has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of A-769662 is its specificity for 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea activation, making it a valuable tool for studying the role of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea in cellular metabolism. However, its potency and efficacy can vary depending on the cell type and experimental conditions, and it can also have off-target effects on other kinases. Additionally, the synthesis of A-769662 can be challenging and time-consuming, limiting its availability for research purposes.
Zukünftige Richtungen
Future research on A-769662 could focus on optimizing its potency and efficacy for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies could investigate its potential therapeutic applications for the treatment of non-alcoholic fatty liver disease and inflammatory disorders. The development of more efficient and scalable synthesis methods could also increase its availability for research purposes.
Synthesemethoden
A-769662 can be synthesized using a multi-step synthetic route involving the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methyl-3-buten-2-ol to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is further reacted with methylthiolate to form the thioether. The final step involves the reaction of the thioether with urea to form A-769662 in high yield.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been found to improve insulin sensitivity in obese mice, making it a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHJOFHBXHKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2951838.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)
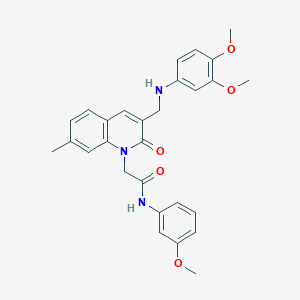
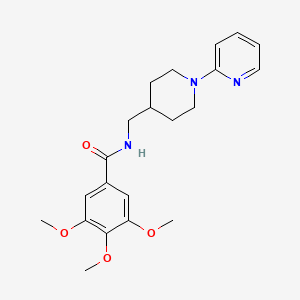
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)
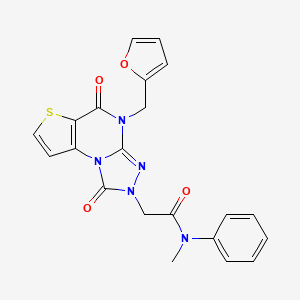
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
